4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that combines several functional groups, including an ethoxy group, a hydroxyethyl group, a pyrazolopyrimidinone moiety, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions:
Formation of the pyrazolopyrimidinone core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-ketoesters.
Introduction of the propyl group: Alkylation reactions using propyl halides or propyl sulfonates can be employed to introduce the propyl group onto the pyrazolopyrimidinone core.
Attachment of the ethoxy group: This can be achieved through nucleophilic substitution reactions using ethyl halides or ethyl sulfonates.
Formation of the benzenesulfonamide moiety: Sulfonation reactions using sulfonyl chlorides or sulfonic acids are commonly used to introduce the benzenesulfonamide group.
Attachment of the hydroxyethyl group: This step involves the reaction of the intermediate compound with ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidinone moiety, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its various functional groups allow for the modulation of biological activity, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide
- 4-methoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H25N5O5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H25N5O5S/c1-4-6-14-16-17(24(3)23-14)19(26)22-18(21-16)13-11-12(7-8-15(13)29-5-2)30(27,28)20-9-10-25/h7-8,11,20,25H,4-6,9-10H2,1-3H3,(H,21,22,26) |
InChI Key |
YVPFDZKAMRTUER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCO)OCC)C |
Origin of Product |
United States |
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